8-Quinolineboronic acid
Overview
Description
8-Quinolineboronic acid is a compound of interest due to its unique reactivity and applications in supramolecular chemistry, catalysis, and organic synthesis. Its ability to form stable complexes with various metals, as well as its role in the formation of supramolecular structures, makes it a subject of considerable research attention.
Synthesis Analysis
The synthesis of 8-Quinolineboronic acid and its derivatives involves several methods, including the treatment of 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by reaction with dimesitylboronfluoride (Son, Pudenz, & Hoefelmeyer, 2010). This method highlights the ambiphilic nature of the molecule and its rapid hydrolysis compared to other organoboranes.
Molecular Structure Analysis
8-Quinolineboronic acid exhibits a unique ability to self-assemble through intermolecular B-N bonds, forming stable supramolecular structures in both solid state and solution. This self-assembly is enhanced by π-π stacking and hydrogen bonding (Zhang et al., 2007).
Chemical Reactions and Properties
It participates in various chemical reactions, including coupling reactions facilitated by palladium catalysts, demonstrating its utility in organic synthesis (Scrivanti et al., 2009). Its bifunctional nature enables unique reactivity patterns, such as rapid protodeboronation in the presence of water.
Physical Properties Analysis
The physical properties of 8-Quinolineboronic acid derivatives, including their thermal stability and luminescent behavior, are influenced by boron coordination and intermolecular interactions. These properties have implications for their applications in materials science and optoelectronics (Cui & Wang, 2006).
Chemical Properties Analysis
8-Quinolineboronic acid acts as a phosphorescent molecular switch and shows significant changes in fluorescence intensity upon binding with carbohydrates, which is useful in biosensing applications (Yang et al., 2003). Furthermore, its ability to catalyze various organic reactions showcases its versatility as a bifunctional catalyst (Georgiou, Ilyashenko, & Whiting, 2009).
Scientific Research Applications
Fluorescent Probe for Carbohydrates : 8-Quinolineboronic acid acts as a novel fluorescent probe for carbohydrates, showing a significant increase in fluorescence intensity upon binding with carbohydrates, particularly in aqueous solutions at physiological pH (Yang et al., 2003).
Supramolecular Assembly : It plays a crucial role in supramolecular assembly through a unique intermolecular B-N bond mechanism, contributing to the design of new sugar sensors, molecular catalysts, and other supramolecular structures (Zhang et al., 2007).
Phosphorescent Molecular Switch : 8-Quinolineboronic acid can be used as a phosphorescent molecular switch in the detection of alpha-fetoprotein variant, aiding in the prediction of primary hepatocellular carcinoma (Liu et al., 2010).
Biological Activity : It's involved in the synthesis of novel nitrogenous heterocyclic compounds with potential antimicrobial and cytotoxic activity (Farhan & Saour, 2017).
Luminescence : 8-Quinolineboronic acid derivatives are used in synthesizing polyboron chelate compounds, influencing luminescence properties in various applications (Cui & Wang, 2006).
Bone Resorption Inhibition : A quinoxaline derivative of oleanolic acid, structurally modified from 8-Quinolineboronic acid, exhibits significant inhibition of bone resorption and osteoprotective effects in vivo (Zhao et al., 2011).
Coordination Complexes : It forms coordination complexes with metals like Cu, Ag, and Pd, useful in various chemical applications (Son et al., 2010).
Determination of Trace Alkaline Phosphatase : 8-Quinolineboronic acid is used in the determination of trace alkaline phosphatase for the forecast of human diseases (Liu et al., 2010).
Safety And Hazards
8-Quinolineboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
quinolin-8-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJJSKYICDAICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370270 | |
Record name | Quinoline-8-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolineboronic acid | |
CAS RN |
86-58-8 | |
Record name | 8-Quinolineboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline-8-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (quinolin-8-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-QUINOLINEBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS1A25IJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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